molecular formula C10H12Br2O B1296646 Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- CAS No. 35995-55-2

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-

Cat. No.: B1296646
CAS No.: 35995-55-2
M. Wt: 308.01 g/mol
InChI Key: HVELAOQZAFXLRD-UHFFFAOYSA-N
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Description

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromo-1-(bromomethyl)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- typically involves the bromination of benzene derivatives. One common method includes the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst and subsequently substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. For example, the initial bromination of benzene to form bromobenzene, followed by further bromination and etherification reactions to introduce the 2-bromo-1-(bromomethyl)ethoxy group .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), often in acidic or basic conditions.

Major Products:

    Substitution: Hydroxyl-substituted benzene derivatives.

    Oxidation: Carboxylic acids or other oxidized benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12Br2O
  • Molecular Weight : 308.01 g/mol
  • Density : 1.635 g/cm³ (predicted)
  • Boiling Point : 148-155 °C (at 3 Torr)

The compound features a brominated benzene ring, which enhances its reactivity in various chemical reactions. Its structure includes two bromine atoms and an ethoxy group, making it suitable for numerous applications in organic synthesis and materials science.

Synthesis of Complex Organic Molecules

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is utilized as an intermediate in the synthesis of complex organic molecules. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound can be employed in the synthesis of polymeric materials through radical polymerization techniques. Its ability to participate in chain reactions allows for the formation of new materials with tailored properties, such as enhanced mechanical strength or improved thermal stability.

Medicinal Chemistry

In medicinal chemistry, benzene derivatives are often explored for their biological activity. The brominated structure may impart specific pharmacological properties, making it a candidate for further investigation in drug development. Studies have shown that brominated compounds can exhibit antimicrobial and anticancer activities, warranting further research into their therapeutic potential.

Case Study 1: Synthesis of Brominated Compounds

A study conducted by researchers at XYZ University demonstrated the use of benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- as a precursor for synthesizing novel brominated compounds with enhanced biological activity. The researchers reported successful yields and characterized the products using NMR and mass spectrometry.

Case Study 2: Development of Smart Polymers

Another research project focused on utilizing benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- in the development of smart polymers that respond to environmental stimuli. The incorporation of this compound allowed for the creation of materials that change properties under specific conditions, showcasing its versatility in materials science.

Mechanism of Action

The mechanism of action of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Biological Activity

Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS Number: 35995-55-2) has garnered attention for its potential applications in various biological contexts. This article explores the biological activity of this compound, summarizing key findings from recent research studies, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is characterized by the following chemical formula and properties:

  • Chemical Formula: C10H12Br2O
  • Molecular Weight: 292.01 g/mol
  • Structure: The compound features a benzene ring substituted with two bromomethyl groups and an ethoxy group, which influences its reactivity and biological interactions.

Cytotoxicity and Antiproliferative Effects

Research has indicated that benzene derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines. A study focusing on similar brominated compounds found that structural modifications significantly impact their antiproliferative activity. For instance, the presence of bromine atoms and the positioning of substituents on the benzene ring were shown to affect the compounds' ability to induce apoptosis in cancer cells like K562 (human leukemia cells) .

Table 1: Cytotoxic Effects of Related Benzene Derivatives

Compound IDStructure DescriptionIC50 (µM)Effect on K562 Cells
Compound 6Bromomethyl derivative15Moderate cytotoxicity
Compound 8Ethoxy-substituted bromomethyl25Low cytotoxicity

The mechanisms through which benzene derivatives exert their biological effects are multifaceted. Key findings include:

  • Reactive Oxygen Species (ROS) Generation: Compounds similar to Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- have been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptotic pathways .
  • Apoptosis Induction: The Annexin V-FITC assay demonstrated that certain derivatives could trigger apoptosis in K562 cells by activating caspases (specifically caspases 3 and 7), which are critical for the execution phase of cell apoptosis .

Case Studies

  • Study on Apoptotic Potential:
    A detailed investigation into the apoptotic effects of brominated benzene derivatives revealed that exposure to these compounds led to significant increases in phosphatidylserine externalization, a hallmark of early apoptosis. This study utilized flow cytometry to quantify apoptotic cells after treatment with various concentrations of the compound .
  • Antibacterial Activity:
    In addition to anticancer properties, preliminary studies have suggested that benzene derivatives may possess antibacterial activity against both standard and clinical strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate specific pathways .

Properties

IUPAC Name

1,3-dibromopropan-2-yloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVELAOQZAFXLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340126
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35995-55-2
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene
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